molecular formula C20H22N2O3S B6425064 3-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2,3-dimethoxyphenyl)urea CAS No. 2034392-88-4

3-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2,3-dimethoxyphenyl)urea

Cat. No.: B6425064
CAS No.: 2034392-88-4
M. Wt: 370.5 g/mol
InChI Key: CUTVQXPNHBMFLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2,3-dimethoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2,3-dimethoxyphenyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzothiophene Intermediate: The benzothiophene moiety can be synthesized through cyclization reactions involving thiophene and suitable alkylating agents.

    Alkylation: The benzothiophene intermediate is then alkylated with a propan-2-yl group using reagents such as alkyl halides in the presence of a base.

    Urea Formation: The final step involves the reaction of the alkylated benzothiophene with 2,3-dimethoxyaniline and an isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2,3-dimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiophene moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

3-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2,3-dimethoxyphenyl)urea has a wide range of scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs targeting specific biological pathways.

    Biology: Investigation of its effects on cellular processes and potential as a biochemical tool.

    Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.

    Industry: Application in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2,3-dimethoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene moiety may facilitate binding to hydrophobic pockets, while the dimethoxyphenyl group can engage in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-phenylurea: Lacks the dimethoxy groups, which may affect its binding affinity and specificity.

    3-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(3,4-dimethoxyphenyl)urea: Similar structure but with different positioning of the methoxy groups, potentially altering its chemical properties.

Uniqueness

3-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2,3-dimethoxyphenyl)urea is unique due to the specific arrangement of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of both benzothiophene and dimethoxyphenyl groups provides a versatile scaffold for further chemical modifications and exploration in various research fields.

Properties

IUPAC Name

1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2,3-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-13(11-14-12-26-18-10-5-4-7-15(14)18)21-20(23)22-16-8-6-9-17(24-2)19(16)25-3/h4-10,12-13H,11H2,1-3H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTVQXPNHBMFLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)NC3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.